Ac-Arg-Arg-Lys-Trp-Gln-Lys-Thr-Gly-His-Ala-Val-Arg-Ala-Ile-Gly-Arg-Leu-NH2
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Overview
Description
The compound Ac-Arg-Arg-Lys-Trp-Gln-Lys-Thr-Gly-His-Ala-Val-Arg-Ala-Ile-Gly-Arg-Leu-NH2 is a peptide sequence composed of 18 amino acids. This peptide sequence is significant in various biological and chemical research fields due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-Arg-Arg-Lys-Trp-Gln-Lys-Thr-Gly-His-Ala-Val-Arg-Ala-Ile-Gly-Arg-Leu-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using activating agents like HBTU or DIC.
Deprotection: The temporary protecting groups on the amino acids are removed using TFA.
Cleavage: The completed peptide is cleaved from the resin and purified using HPLC.
Industrial Production Methods
In an industrial setting, the production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. Large-scale production also requires rigorous quality control measures to ensure the purity and consistency of the peptide.
Chemical Reactions Analysis
Types of Reactions
Ac-Arg-Arg-Lys-Trp-Gln-Lys-Thr-Gly-His-Ala-Val-Arg-Ala-Ile-Gly-Arg-Leu-NH2: can undergo various chemical reactions, including:
Oxidation: The tryptophan and histidine residues can be oxidized under specific conditions.
Reduction: Disulfide bonds, if present, can be reduced using agents like DTT.
Substitution: Amino acid residues can be substituted with other residues to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Fmoc-protected amino acids and coupling agents like HBTU.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxidized tryptophan derivatives.
Scientific Research Applications
Ac-Arg-Arg-Lys-Trp-Gln-Lys-Thr-Gly-His-Ala-Val-Arg-Ala-Ile-Gly-Arg-Leu-NH2: has numerous applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or in vaccine development.
Industry: Utilized in the development of peptide-based materials and sensors.
Mechanism of Action
The mechanism of action of Ac-Arg-Arg-Lys-Trp-Gln-Lys-Thr-Gly-His-Ala-Val-Arg-Ala-Ile-Gly-Arg-Leu-NH2 involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can modulate signaling pathways by binding to these targets, leading to various biological effects. The exact pathways and targets depend on the specific context and application of the peptide.
Comparison with Similar Compounds
Similar Compounds
Ac-Arg-Arg-Lys-Trp-Gln-Lys-Thr-Gly-His-Ala-Val-Arg-Ala-Ile-Gly-Arg-Leu-NH2: shares similarities with other arginine-rich peptides, such as:
Uniqueness
The uniqueness of This compound lies in its specific sequence and the resulting structural and functional properties
Properties
Molecular Formula |
C91H156N36O20 |
---|---|
Molecular Weight |
2074.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-aminohexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-N-[(2S)-6-amino-1-[[(2S,3R)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]pentanediamide |
InChI |
InChI=1S/C91H156N36O20/c1-11-48(6)71(85(145)110-43-68(131)116-58(27-19-35-106-89(98)99)78(138)123-64(73(95)133)38-46(2)3)126-75(135)50(8)113-76(136)61(28-20-36-107-90(100)101)122-87(147)70(47(4)5)125-74(134)49(7)114-83(143)66(40-54-42-104-45-112-54)117-69(132)44-111-86(146)72(51(9)128)127-82(142)60(25-15-17-33-93)119-81(141)63(30-31-67(94)130)121-84(144)65(39-53-41-109-56-23-13-12-22-55(53)56)124-80(140)59(24-14-16-32-92)118-79(139)62(29-21-37-108-91(102)103)120-77(137)57(115-52(10)129)26-18-34-105-88(96)97/h12-13,22-23,41-42,45-51,57-66,70-72,109,128H,11,14-21,24-40,43-44,92-93H2,1-10H3,(H2,94,130)(H2,95,133)(H,104,112)(H,110,145)(H,111,146)(H,113,136)(H,114,143)(H,115,129)(H,116,131)(H,117,132)(H,118,139)(H,119,141)(H,120,137)(H,121,144)(H,122,147)(H,123,138)(H,124,140)(H,125,134)(H,126,135)(H,127,142)(H4,96,97,105)(H4,98,99,106)(H4,100,101,107)(H4,102,103,108)/t48-,49-,50-,51+,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,70-,71-,72-/m0/s1 |
InChI Key |
YFISADBGYMWYBQ-WFTPRFDUSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CN=CN1)NC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)C |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C |
Origin of Product |
United States |
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